Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate

Description

Historical Context and Development

The development of this compound aligns with advancements in halogenated phenylacetate chemistry during the late 20th and early 21st centuries. Early research on phenylacetic acid derivatives, such as those described in studies on aldose reductase inhibitors, highlighted the importance of halogenation for enhancing biological activity. The introduction of fluorine substituents, particularly through difluoromethoxy groups, emerged as a strategy to improve metabolic stability and lipophilicity in drug candidates. Industrial synthesis methods for similar compounds, including continuous flow processes and acid-catalyzed esterification, were refined to accommodate the structural complexity of polyhalogenated aromatics.

Chemical Nomenclature and Structural Classification

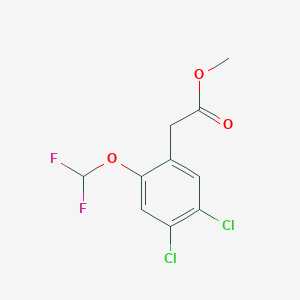

The systematic IUPAC name for this compound is methyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate . Its molecular formula is $$ \text{C}{10}\text{H}{8}\text{Cl}{2}\text{F}{2}\text{O}_{3} $$, with a molecular weight of 285.07 g/mol. Structurally, it consists of:

- A phenyl ring substituted with chlorine atoms at the 4- and 5-positions.

- A difluoromethoxy group (-OCF$$_2$$H) at the 2-position.

- An acetylated methyl ester at the 1-position.

The compound belongs to the halogenated phenylacetate family, characterized by esterified phenylacetic acid derivatives with halogen substituents.

Position Within Halogenated Phenylacetate Chemistry

This compound occupies a niche within halogenated phenylacetates due to its dual chloro- and fluoro-substituents. Comparative analysis with related compounds reveals distinct properties:

The strategic placement of halogens enhances electronic effects and steric hindrance, influencing reactivity and binding affinity in biological systems.

Significance in Organofluorine Chemistry

The difluoromethoxy group (-OCF$$_2$$H) in this compound exemplifies the role of fluorine in modern synthetic chemistry. Key attributes include:

- Enhanced Lipophilicity : Fluorine’s electronegativity increases membrane permeability, critical for agrochemical and pharmaceutical agents.

- Metabolic Stability : The C-F bond’s strength (≈480 kJ/mol) resists enzymatic degradation, prolonging biological activity.

- Steric Effects : The compact van der Waals radius of fluorine (1.47 Å) minimizes steric strain in polyhalogenated systems.

These properties align with trends in organofluorine chemistry, where fluorinated groups are leveraged to optimize compound performance.

Properties

IUPAC Name |

methyl 2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-16-9(15)3-5-2-6(11)7(12)4-8(5)17-10(13)14/h2,4,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXBZHFCKNOIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Aromatic Precursors

Method Overview:

The core approach involves esterifying a suitably substituted aromatic acid—specifically, 4,5-dichloro-2-(difluoromethoxy)benzoic acid—with methanol in the presence of an acid catalyst.

- Catalyst: Sulfuric acid or hydrochloric acid

- Temperature: Reflux (~60-80°C)

- Duration: 4-8 hours

- Solvent: Methanol (excess) to drive the equilibrium toward ester formation

Process Details:

The aromatic acid is dissolved in excess methanol, and catalytic acid is added. The mixture is refluxed under controlled temperature to facilitate esterification. Post-reaction, the mixture is neutralized, and the ester is purified via recrystallization or chromatography.

Research Data:

This method yields high purity methyl esters with yields typically around 70-85%, depending on the purity of starting materials and reaction conditions.

Introduction of the Difluoromethoxy Group

Method Overview:

The difluoromethoxy substituent at the 2-position is introduced via nucleophilic substitution or etherification reactions, typically using difluoromethylating agents.

Reaction with Difluoromethyl Ether Precursors:

Using reagents like difluoromethyl bromide or chlorides in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution on a phenolic precursor.Electrophilic Difluoromethylation:

Employing specialized reagents such as difluoromethyl sulfonates or hypervalent iodine reagents under mild conditions.

- Solvent: Acetone or acetonitrile

- Temperature: 0-25°C

- Base: Potassium carbonate or cesium carbonate

- Duration: 12-24 hours

Research Data:

These methods generally afford moderate to high yields (50-75%), with reaction optimization crucial for minimizing side-products.

Final Purification and Characterization

- Recrystallization: Using ethanol-water mixtures to isolate pure ester.

- Column Chromatography: Employing silica gel with appropriate eluents (e.g., dichloromethane/methanol).

- Distillation: Under reduced pressure to remove residual solvents and impurities.

Characterization:

Spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Data Summary Table

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Methanol, H₂SO₄ | Reflux, 4-8 hrs | 70-85 | Purify by recrystallization |

| 2 | Aromatic Chlorination | Cl₂ or NBS, FeCl₃ | 0-25°C, 2-4 hrs | 80-90 | Control over-chlorination |

| 3 | Difluoromethoxy Introduction | Difluoromethyl reagents, K₂CO₃ | 0-25°C, 12-24 hrs | 50-75 | Optimize to minimize side-products |

| 4 | Purification | Recrystallization/Chromatography | Ambient | - | Ensures high purity |

Chemical Reactions Analysis

Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it exhibits notable antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant antibacterial effects.

- Antifungal Activity : Preliminary studies show effectiveness against fungal pathogens like Candida albicans, indicating potential therapeutic applications in treating infections.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a building block for synthesizing advanced materials. Its unique properties allow for the development of agrochemicals that are effective in weed control.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This Compound | High | Enzyme inhibition; membrane disruption | Low to moderate |

| Benzyl Alcohol | Moderate | Solvent action; weak antibacterial effect | Moderate |

| 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol | Notable | Similar to above | Moderate |

Study on Antimicrobial Efficacy

Research has demonstrated the compound's effectiveness against both bacterial and fungal pathogens. For instance:

- In vitro studies revealed that this compound significantly inhibited the growth of Staphylococcus aureus.

- Mechanistic insights suggest that the compound disrupts microbial cell membranes, leading to cell death.

Toxicological Studies

Toxicity assessments indicate that this compound exhibits low to moderate toxicity levels, making it a viable candidate for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets, resulting in its observed biological effects .

Comparison with Similar Compounds

Methyl 3,5-Dichloro-2-(Difluoromethoxy)-Phenylacetate (CAS 1804885-18-4)

- Molecular Formula : C₁₀H₈Cl₂F₂O₃ (identical to the 4,5-dichloro isomer).

- Substituents : Chlorine at 3- and 5-positions vs. 4- and 5-positions in the target compound.

- For example, the 3,5-dichloro configuration may enhance symmetry, affecting crystallization behavior .

Ethyl 3,5-Dichloro-2-(Difluoromethoxy)-Phenylacetate (CAS 1807178-53-5)

- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃.

- Substituents : Ethyl ester vs. methyl ester.

- Impact : The ethyl group increases molecular weight (299.10 g/mol) and lipophilicity, which could improve membrane permeability but reduce metabolic stability compared to the methyl ester .

Functional Group Variations

4,5-Difluoro-2-Methoxyphenylacetic Acid (CAS 886761-73-5)

- Molecular Formula : C₉H₈F₂O₃.

- Substituents : Fluorine at 4- and 5-positions, methoxy at 2-position, and a carboxylic acid group.

- Impact : The carboxylic acid group increases polarity (logP ~1.5–2.0 estimated) compared to esters, reducing bioavailability. Fluorine’s electronegativity may enhance binding affinity in target receptors compared to chlorine .

Methyl Phenylacetate (CAS 101-41-7)

- Molecular Formula : C₉H₁₀O₂.

- Substituents: No halogens or alkoxy groups.

- Impact : Simpler structure with lower molecular weight (150.17 g/mol) and higher volatility (bp 218°C). Lacks halogen-induced steric effects, making it less suitable for applications requiring robust stability .

Complex Derivatives with Sulfonamide Groups

Methyl 2-(2-(((4-Fluoro-3-(Trifluoromethyl)Phenyl)Amino)Sulfonyl)-4,5-Dimethoxyphenyl)Acetate

- Molecular Formula: C₁₈H₁₇F₄NO₆S.

- Substituents : Sulfonamide and trifluoromethyl groups.

- However, increased molecular complexity (451.39 g/mol) may limit synthetic scalability .

Data Table: Key Properties of Comparable Compounds

*Estimated based on structural similarity.

Biological Activity

Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate (CAS No. 1807060-76-9) is an organic compound classified as an aromatic ester. It possesses a unique structural configuration characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenyl ring, which is further connected to a methyl acetate group.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the esterification of 4,5-dichloro-2-(difluoromethoxy)benzoic acid with methanol under acidic conditions. This reaction is often conducted using sulfuric acid as a catalyst and requires reflux to ensure complete conversion to the ester.

This compound exhibits biological activity through its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. For instance, it may act as an inhibitor of phosphodiesterases, enzymes that regulate cyclic nucleotide levels in cells, thus affecting various physiological responses.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that halogenated phenylacetates can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents. The presence of the difluoromethoxy group may enhance these properties by increasing lipophilicity and bioavailability.

Anti-inflammatory Effects

Additionally, there is growing interest in the anti-inflammatory potential of such compounds. Preliminary studies suggest that this compound may reduce inflammation markers in vitro. This could provide therapeutic avenues for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Activity : A study on structurally similar dichlorophenylacetates demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential of this compound in antimicrobial applications .

- Anti-inflammatory Research : In vitro assays have shown that related compounds can downregulate pro-inflammatory cytokines, suggesting a possible mechanism for their anti-inflammatory effects .

- Pharmacological Evaluation : A pharmacological study evaluated the effects of various dichlorophenyl derivatives on phospholipase A2 activity, highlighting the potential for drug-induced phospholipidosis as a predictive marker for drug safety .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl 3,5-Dichloro-4-(Difluoromethoxy)-Phenylacetate | Structure | Antimicrobial, Anti-inflammatory | Similar structure; enhanced activity due to trifluoromethoxy group |

| Methyl 3,5-Dichloro-4-Methoxy-Phenylacetate | Structure | Reduced stability | Lacks fluorine atoms; different reactivity |

| Methyl 3,5-Dichloro-4-(Trifluoromethoxy)-Phenylacetate | Structure | Enhanced potency | Trifluoromethoxy group increases activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.